molecular formula C19H19BrN4O5S B11116117 N-{1-[(2Z)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-1-oxopropan-2-yl}-N-(4-methoxyphenyl)methanesulfonamide (non-preferred name)

N-{1-[(2Z)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-1-oxopropan-2-yl}-N-(4-methoxyphenyl)methanesulfonamide (non-preferred name)

Cat. No.: B11116117
M. Wt: 495.3 g/mol
InChI Key: GOAFKYOAERTJNZ-UHFFFAOYSA-N
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Description

N-{1-[(2Z)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-1-oxopropan-2-yl}-N-(4-methoxyphenyl)methanesulfonamide is a complex organic compound featuring a unique structure that includes a brominated indole moiety, a hydrazone linkage, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(2Z)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-1-oxopropan-2-yl}-N-(4-methoxyphenyl)methanesulfonamide typically involves multiple steps:

    Formation of the Indole Derivative: The initial step involves the bromination of indole to obtain 5-bromo-2-oxo-1,2-dihydro-3H-indole.

    Hydrazone Formation: The brominated indole is then reacted with hydrazine to form the hydrazone intermediate.

    Coupling Reaction: The hydrazone intermediate is coupled with 1-oxopropan-2-yl chloride under basic conditions to form the desired hydrazinyl derivative.

    Final Coupling: The final step involves the reaction of the hydrazinyl derivative with N-(4-methoxyphenyl)methanesulfonamide under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the hydrazone linkage, converting it into corresponding amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2,3-dione derivatives, while reduction could produce hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s potential as a bioactive molecule is of interest. Studies may focus on its interactions with various biological targets, including enzymes and receptors.

Medicine

The compound’s structure suggests potential pharmacological activities, such as anti-inflammatory, anticancer, or antimicrobial properties. Research in medicinal chemistry may explore these possibilities through in vitro and in vivo studies.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{1-[(2Z)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-1-oxopropan-2-yl}-N-(4-methoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The brominated indole moiety may interact with enzymes or receptors, modulating their activity. The hydrazone linkage could facilitate binding to nucleophilic sites, while the methanesulfonamide group may enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-2-[(2Z)-2-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-2-oxoacetamide
  • N-(3-bromophenyl)-2-oxo-2-[(2Z)-2-{2-oxo-1-[2-oxo-2-(4-toluidino)ethyl]-1,2-dihydro-3H-indol-3-ylidene}hydrazino]acetamide

Uniqueness

Compared to similar compounds, N-{1-[(2Z)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-1-oxopropan-2-yl}-N-(4-methoxyphenyl)methanesulfonamide stands out due to its specific combination of functional groups. The presence of the methanesulfonamide group, in particular, may confer unique solubility and reactivity properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H19BrN4O5S

Molecular Weight

495.3 g/mol

IUPAC Name

N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-(4-methoxy-N-methylsulfonylanilino)propanamide

InChI

InChI=1S/C19H19BrN4O5S/c1-11(24(30(3,27)28)13-5-7-14(29-2)8-6-13)18(25)23-22-17-15-10-12(20)4-9-16(15)21-19(17)26/h4-11,21,26H,1-3H3

InChI Key

GOAFKYOAERTJNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N=NC1=C(NC2=C1C=C(C=C2)Br)O)N(C3=CC=C(C=C3)OC)S(=O)(=O)C

Origin of Product

United States

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